4-Chlorophthalic anhydride
Overview
Description
Synthesis Analysis
- The synthesis of 4-chlorophthalic anhydride has been explored through various methods. Zhang Hua (2010) described a process based on D-A cyclization and aromatization, optimizing synthetic routes and achieving high yields and purity (Zhang Hua, 2010).
Molecular Structure Analysis
- The molecular structure of derivatives of 4-chlorophthalic anhydride has been confirmed through NMR, IR, and MS spectra analyses. Studies like those conducted by Hatem A. Abuelizz et al. (2022) provide detailed insights into the molecular structure of these compounds (Hatem A. Abuelizz et al., 2022).
Chemical Reactions and Properties
- 4-Chlorophthalic anhydride undergoes various chemical reactions, producing different carboxylic acid derivatives and polyimides with high thermal properties, as noted by Wenmu Li et al. (2007) (Wenmu Li et al., 2007).
Physical Properties Analysis
- The solubility of 4-chlorophthalic anhydride in different organic solvents and in water at various temperatures provides essential information about its physical properties. Hongkun Zhao et al. (2009) have conducted research in this area (Hongkun Zhao et al., 2009).
Chemical Properties Analysis
- The chemical properties of 4-chlorophthalic anhydride have been studied in detail, including its reactivity towards various nucleophiles. The work of Hatem A. Abuelizz et al. (2022) is an example of such studies, providing valuable insights into the compound's chemical behavior (Hatem A. Abuelizz et al., 2022).
Scientific Research Applications
Synthesis and Optimization : 4-Chlorophthalic anhydride is used as a key ingredient in synthesis processes. One study optimized the synthesis of 4-chlorophthalic anhydride using D-A cyclization and aromatization, achieving high yield and purity, indicating its role in efficient production methods (Zhang Hua, 2010).
Phase Equilibrium Studies : Its solid-liquid phase equilibrium has been studied extensively. For instance, the solid–liquid phase equilibrium for a ternary system involving 4-chlorophthalic anhydride, 3-chlorophthalic anhydride, and acetone was investigated, with isothermal phase diagrams constructed. This research aids in understanding the material's behavior under different conditions and can guide industrial applications (Rongrong Li et al., 2013).
Material Science Applications : It's used in the development of novel materials. A study on new fluorescent labels synthesized 4- and 7-chlorofluorescein from 3-chlorophthalic anhydride, demonstrating the compound's potential in creating materials with specific desirable properties, such as pH-sensitive fluorescent probes (Feng-Yan Ge et al., 2005).
Thermodynamic and Solubility Research : Its solubility and thermodynamic properties have been extensively studied. For example, one study measured the solubility in various organic solvents and water, providing essential data for designing and optimizing industrial processes, such as separation technologies (Hongkun Zhao et al., 2009).
Vapor Pressure and Phase Equilibrium : Research on its saturated vapor pressures and isobaric vapor-liquid phase equilibrium offers valuable data for chemical engineering applications, including distillation and other separation processes (Rongrong Li et al., 2015).
Chemical Analysis Methods : Techniques for simultaneous determination of 4-chlorophthalic anhydride and other compounds have been developed, showcasing its relevance in analytical chemistry for quality control and substance identification (Xiu-Zhi Yuan, 2006).
Reactivity and Product Development : Its reactivity has been explored to produce various derivatives and products, indicating its versatility in synthesizing a range of compounds with potential applications in different industries, such as pharmaceuticals and plastics (Hatem A. Abuelizz et al., 2022).
Future Directions
properties
IUPAC Name |
5-chloro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTRMCQEPDPCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151993 | |
Record name | 4-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophthalic anhydride | |
CAS RN |
118-45-6 | |
Record name | 4-Chlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI93D0O61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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